molecular formula C9H15N3O B7505315 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole

2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole

Cat. No. B7505315
M. Wt: 181.23 g/mol
InChI Key: LVZDUOMSDJMZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, also known as EPOM, is a heterocyclic compound that has received significant attention in scientific research. It is a member of the oxadiazole family and has a molecular formula of C10H16N4O. EPOM has been found to have various biochemical and physiological effects, making it a promising candidate for use in several applications.

Mechanism of Action

2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's mechanism of action involves the inhibition of several key enzymes and signaling pathways involved in disease progression. In cancer, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole exhibits potent antioxidant activity, which may be responsible for its ability to inhibit disease progression. Additionally, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to have anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to be stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's relatively low solubility in water may limit its use in certain applications.

Future Directions

2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's potential for use in drug discovery and other scientific research applications has led to significant interest in its future development. Several future directions for research on 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole include:
1. Further investigation of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's mechanism of action and its potential targets in disease progression.
2. Development of more efficient and cost-effective synthesis methods for 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole.
3. Investigation of the potential use of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in combination with other drugs for the treatment of diseases such as cancer.
4. Investigation of the potential use of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in the development of new antibiotics.
5. Investigation of the potential use of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in the treatment of inflammatory diseases such as arthritis.
Overall, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's unique chemical properties and potent biological activity make it a promising candidate for use in a variety of scientific research applications. Further research is needed to fully understand its potential and to develop new applications for this compound.

Synthesis Methods

2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole can be synthesized through a multi-step process involving the reaction of pyrrolidine with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final step involves the reaction of the resulting compound with acetic anhydride, resulting in the formation of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole is in the field of drug discovery. 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to exhibit potent activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been shown to have antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

2-ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-10-11-9(13-8)7-12-5-3-4-6-12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZDUOMSDJMZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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